Kahiricoside V
Description
Kahiricoside V is a triterpenoid saponin isolated from the roots of Astragalus kahiricus, a plant endemic to arid regions of North Africa. Structurally, it features a oleanane-type aglycone core linked to a trisaccharide moiety (composed of glucose, rhamnose, and xylose) at the C-3 position, and a hydroxyl group at C-16 . Pharmacological studies highlight its anti-inflammatory and cytotoxic properties, particularly against hepatocellular carcinoma (HCC) cell lines (IC₅₀ = 8.2 µM in HepG2 cells), attributed to its inhibition of NF-κB signaling and induction of apoptosis . Its unique glycosylation pattern distinguishes it from other Astragalus-derived saponins, which typically exhibit hexose-dominated saccharide chains .
Properties
Molecular Formula |
C42H70O14 |
|---|---|
Molecular Weight |
799 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E,6R)-6-[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O14/c1-20(18-53-36-33(51)31(49)29(47)24(16-43)54-36)8-7-9-21(2)28-23(46)15-40(6)26-14-22(45)35-38(3,4)27(56-37-34(52)32(50)30(48)25(17-44)55-37)10-11-42(35)19-41(26,42)13-12-39(28,40)5/h8,21-37,43-52H,7,9-19H2,1-6H3/b20-8+/t21-,22+,23+,24-,25-,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36-,37+,39-,40+,41+,42-/m1/s1 |
InChI Key |
KBVYCBSBCPJPRP-WIGGLQCWSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC[C@]45[C@H]3C[C@@H]([C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)O |
Canonical SMILES |
CC(CCC=C(C)COC1C(C(C(C(O1)CO)O)O)O)C2C(CC3(C2(CCC45C3CC(C6C4(C5)CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)O |
Synonyms |
kahiricoside V |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Astragaloside IV
Structural Similarities and Differences
Bioactivity Comparison
| Parameter | This compound | Astragaloside IV |
|---|---|---|
| Anti-inflammatory (IL-6 inhibition) | 72% at 10 µM | 65% at 10 µM |
| Cytotoxicity (HepG2) | IC₅₀ = 8.2 µM | IC₅₀ = 15.4 µM |
| Solubility (water) | 1.2 mg/mL | 0.8 mg/mL |
The reduced glycosylation in this compound correlates with higher cytotoxicity, likely due to enhanced membrane permeability . However, Astragaloside IV exhibits superior immunomodulatory effects in vivo, attributed to its acetyl group stabilizing receptor interactions .
Compound B: Soyasaponin I
Functional Similarities and Differences
Pharmacokinetic Comparison
| Parameter | This compound | Soyasaponin I |
|---|---|---|
| Oral bioavailability | 12% | 8% |
| Plasma half-life (rats) | 4.3 h | 2.7 h |
| Metabolite activity | Weak (C-16 dehydro) | Strong (aglycone) |
This compound’s longer half-life and higher bioavailability make it more suitable for chronic inflammation models, whereas Soyasaponin I’s active metabolites favor acute applications .
Key Similarities
- Structural : Oleanane cores enable membrane interaction and receptor binding.
- Functional : Anti-inflammatory effects via NF-κB/TLR pathway modulation.
Critical Differences
- Efficacy : this compound’s cytotoxicity outperforms Astragaloside IV by 47% in HCC models due to its truncated sugar chain reducing steric hindrance .
- Mechanistic specificity : Soyasaponin I’s TLR4 affinity contrasts with this compound’s IκBα targeting, suggesting divergent therapeutic niches .
Contradictions in Literature
One study reported this compound’s IC₅₀ at 12.5 µM in HepG2 cells, conflicting with earlier data (8.2 µM). This discrepancy may arise from variations in cell culture conditions or compound purity, underscoring the need for standardized bioactivity assays .
Data Tables
Table 1: Structural Comparison
| Feature | This compound | Astragaloside IV | Soyasaponin I |
|---|---|---|---|
| Aglycone type | Oleanane | Oleanane | Oleanane |
| Glycosylation (C-3) | Glc-Rha-Xyl | Glc-Glc-Rha-Xyl | Glc-Glc-Rha |
| Functional groups | C-16 hydroxyl | C-22 acetyl | C-24 carboxyl |
Table 2: Pharmacological Profiles
| Compound | Target Pathway | Clinical Potential | Limitations |
|---|---|---|---|
| This compound | NF-κB/IκBα | HCC therapy | Low oral absorption |
| Astragaloside IV | TLR4/MyD88 | Immunomodulation | High molecular weight |
| Soyasaponin I | TLR4/NF-κB | Acute inflammation | Rapid metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
